(2R)-2,3-Dimethyl-3-phenylbutan-1-amine
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Overview
Description
(2R)-2,3-Dimethyl-3-phenylbutan-1-amine: is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2,3-Dimethyl-3-phenylbutan-1-amine involves the reductive amination of the corresponding ketone with an amine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the formation of the desired enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2,3-Dimethyl-3-phenylbutan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (2R)-2,3-Dimethyl-3-phenylbutan-1-amine is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (2R)-2,3-Dimethyl-3-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins through conformational changes and signal transduction pathways.
Comparison with Similar Compounds
(2S)-2,3-Dimethyl-3-phenylbutan-1-amine: The enantiomer of the compound, with opposite chirality.
2,3-Dimethyl-3-phenylbutan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
2,3-Dimethyl-3-phenylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amine.
Uniqueness: (2R)-2,3-Dimethyl-3-phenylbutan-1-amine is unique due to its specific chirality, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPJWOFLAAPXOS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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